N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C11H11N3O2S/c12-6-8-14(9-7-13)17(15,16)10-11-4-2-1-3-5-11/h1-5H,8-10H2 |
InChI Key |
AAAWFJOLDUICBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Preparation Methods
Reaction with Bromoacetonitrile
Bromoacetonitrile (BrCH₂CN) serves as the preferred alkylating agent due to its reactivity and commercial availability. The reaction proceeds in anhydrous dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate, K₂CO₃) at 60–80°C for 12–24 hours.
Mechanism :
-
Deprotonation of PhCH₂SO₂NH₂ by K₂CO₃ generates the sulfonamide anion (PhCH₂SO₂N⁻).
-
Nucleophilic substitution at the bromine center of BrCH₂CN yields the mono-cyanomethyl intermediate (PhCH₂SO₂NHCH₂CN).
-
A second equivalent of BrCH₂CN reacts to form the bis-cyanomethyl product.
Optimization :
-
Molar ratio : A 2.5:1 excess of BrCH₂CN ensures complete dialkylation.
-
Solvent : DMF enhances solubility of intermediates, while acetonitrile may reduce side reactions.
Stepwise Alkylation for Controlled Functionalization
To mitigate overalkylation and byproduct formation, a stepwise approach isolates the mono-cyanomethyl intermediate before introducing the second cyanomethyl group.
Synthesis of N-(Cyanomethyl)-1-phenylmethanesulfonamide
PhCH₂SO₂NH₂ is reacted with 1.1 equivalents of BrCH₂CN in tetrahydrofuran (THF) at 0–5°C for 2 hours, followed by gradual warming to room temperature. The mono-alkylated product is purified via recrystallization (ethanol/water), yielding 85–90% purity.
Second Alkylation
The isolated intermediate is subjected to a second equivalent of BrCH₂CN under reflux (80°C, 8 hours) with sodium hydride (NaH) as the base. This method achieves 78% overall yield with minimal oligomerization.
Alternative Alkylating Agents and Conditions
Chloroacetonitrile
Chloroacetonitrile (ClCH₂CN) offers a slower reaction rate, requiring elevated temperatures (100°C) and phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB). Yields are modest (50–55%) due to competing hydrolysis.
Iodoacetonitrile
Iodoacetonitrile (ICH₂CN) provides rapid alkylation at room temperature but is limited by cost and instability. Reactions in dichloromethane (DCM) with triethylamine (Et₃N) achieve 70% yield within 4 hours.
Catalytic and Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C) reduces reaction time to 30 minutes, enhancing yield to 80% while minimizing solvent use.
Aqueous-Phase Alkylation
A surfactant-mediated system (CTAB/water) enables alkylation at 50°C with 60% yield, though purification challenges persist.
Analytical and Practical Considerations
Characterization
Challenges
-
Byproducts : Oligomers from overalkylation or hydrolysis of nitrile groups.
-
Purification : Silica gel chromatography (ethyl acetate/hexane) effectively separates the target compound.
Comparative Analysis of Methods
| Method | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Direct Dialkylation | BrCH₂CN | K₂CO₃ | DMF | 80 | 24 | 72 |
| Stepwise Alkylation | BrCH₂CN | NaH | THF | 80 | 8 | 78 |
| Microwave-Assisted | BrCH₂CN | K₂CO₃ | DMF | 120 | 0.5 | 80 |
| Aqueous-Phase | ClCH₂CN | TBAB | H₂O | 50 | 6 | 60 |
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Cyanomethylation: This reaction involves the addition of cyanomethyl groups to the nitrogen atom of the sulfonamide.
Substitution Reactions: The compound can participate in substitution reactions where the cyanomethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Cyanomethylation: This reaction typically uses bromoacetonitrile and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF).
Substitution Reactions: Various nucleophiles can be used to replace the cyanomethyl groups under appropriate conditions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Inhibition of Protein-Protein Interactions
Recent studies have highlighted the potential of phenyl bis-sulfonamide derivatives, including those related to N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide, as inhibitors of protein-protein interactions (PPIs). These compounds target the Kelch-like ECH-associated protein 1 (Keap1), which plays a crucial role in regulating the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2). By inhibiting Keap1, these compounds can enhance Nrf2 activity, leading to increased expression of genes responsible for drug detoxification and cellular protection against oxidative stress, which may be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
1.2 Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that sulfonamide derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have shown promising results against human breast cancer cells (MCF-7) with significant reductions in cell viability at low concentrations . The mechanism often involves the disruption of microtubule assembly, which is critical for cancer cell division and growth .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is often assessed through minimum inhibitory concentration (MIC) tests, where they demonstrate the ability to inhibit bacterial growth effectively . This property makes them potential candidates for developing new antimicrobial agents in response to rising antibiotic resistance.
Case Study: Nrf2 Activation
A study conducted on a series of phenyl bis-sulfonamide derivatives, including those related to this compound, revealed their ability to induce the enzymatic activity of NAD(P)H quinone oxidoreductase 1 (NQO1), a marker for Nrf2 activation. The compounds were tested at varying concentrations, showing a dose-dependent increase in NQO1 activity, which correlated with their binding affinity to Keap1 .
| Compound ID | Concentration (μM) | NQO1 Activity Induction |
|---|---|---|
| 11 | 10 | 1.5-fold |
| 38 | 100 | Up to 3-fold |
| Control | - | Baseline |
Case Study: Anticancer Efficacy
In another investigation focused on anticancer properties, derivatives were tested against various human cancer cell lines, including MCF-7 and HeLa cells. The results indicated that certain derivatives exhibited IC50 values below 0.5 µg/mL, demonstrating potent antiproliferative effects .
| Cell Line | Compound ID | IC50 (µg/mL) |
|---|---|---|
| MCF-7 | E-3 | 0.17 |
| HeLa | E-4 | 0.25 |
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide involves the interaction of its functional groups with various molecular targets. The cyanomethyl groups can participate in nucleophilic addition reactions, while the sulfonamide group can form hydrogen bonds with other molecules. These interactions can lead to the formation of stable complexes with specific properties .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., benzyl, phenylethyl) enhance yields (up to 99%) due to increased nucleophilicity of intermediates . In contrast, electron-withdrawing groups (e.g., sulfonamide) may reduce yields, as seen in aromatic amines like aniline (<12% yield) .
- Catalytic System: The CuCl/Cu(OTf)₂ system selectively promotes five-component coupling for aliphatic amines, while aromatic amines require paraformaldehyde in methanol . The sulfonamide’s electron-withdrawing nature might necessitate tailored conditions.
Reaction Pathways and Selectivity
- Multi-Component Coupling: The target compound’s synthesis likely follows a pathway similar to N,N-bis(cyanomethyl)amines, involving a retro-Mannich reaction and seven-component adduct intermediates .
- Electron Effects: Aromatic amines with electron-withdrawing substituents (e.g., nitro groups) favor Strecker-type products (mono-cyanomethylation) over bis-cyanomethylation . The sulfonamide group’s strong electron withdrawal may similarly disfavor bis-adduct formation unless optimized.
Spectroscopic and Physical Properties
- ¹H/¹³C-NMR: Cyanomethyl groups in analogs show characteristic signals at δ 114–115 ppm (CN) and δ 40–60 ppm (NCH₂) . The sulfonamide moiety would introduce distinct signals near δ 40–60 ppm for SO₂-related carbons.
- Stability: Aliphatic bis(cyanomethyl)amines are typically oil-like, while sulfonamide derivatives may exhibit higher crystallinity due to polar SO₂ groups.
Biological Activity
N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its sulfonamide group, which is known for its diverse biological effects. The presence of cyanomethyl groups may enhance its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit various enzymes, including carbonic anhydrase and certain proteases. This inhibition can lead to altered metabolic pathways in cells.
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound may exhibit similar effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Potential inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibition of carbonic anhydrase | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Case Studies and Research Findings
- Antimicrobial Studies : Research indicates that compounds with similar sulfonamide structures exhibit significant antimicrobial activity. For instance, studies have shown that certain sulfonamides can effectively inhibit the growth of various bacterial strains, highlighting the potential of this compound as an antimicrobial agent .
- Enzymatic Inhibition : A study focused on the inhibition of carbonic anhydrase by sulfonamides demonstrated that modifications in the sulfonamide structure could lead to enhanced inhibitory effects. This suggests that this compound might also possess similar inhibitory properties against specific enzymes .
- Cytotoxic Effects : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by disrupting microtubule formation and altering cell cycle dynamics. These findings imply that this compound may also exert cytotoxic effects through similar mechanisms .
Q & A
Q. What are the established synthetic routes for N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution of 1-phenylmethanesulfonamide with bromoacetonitrile. Key steps include:
- Base selection: Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the sulfonamide nitrogen, enabling cyanomethylation .
- Stoichiometry control: A 2:1 molar ratio of bromoacetonitrile to sulfonamide favors bis-substitution over mono-substitution .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the bis-cyanomethyl product with >90% purity .
Critical parameters: Temperature (0–25°C), anhydrous conditions, and slow addition of bromoacetonitrile minimize side reactions.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy:
- IR spectroscopy: Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1300–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) confirm functional groups .
- Mass spectrometry (HRMS): Molecular ion peaks [M+H]⁺ align with theoretical molecular weights (e.g., C₁₁H₁₀N₂O₂S: 250.05 g/mol) .
Q. How can researchers assess the purity and stability of this compound under storage conditions?
Methodological Answer:
- HPLC analysis: Use a C18 column with UV detection at 254 nm. A retention time of 8–10 min (acetonitrile/water gradient) indicates purity >95% .
- Stability testing:
Advanced Research Questions
Q. How do reaction solvent polarity and counterion selection influence the regioselectivity of cyanomethylation?
Methodological Answer:
- Solvent effects: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the sulfonamide nitrogen, favoring bis-substitution. Nonpolar solvents (e.g., toluene) reduce reaction rates .
- Counterion impact: Sodium salts (e.g., NaH) yield higher bis-substitution ratios (1:14 mono:bis) compared to potassium analogs due to tighter ion pairing and reduced steric hindrance .
Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%) for this compound?
Methodological Answer:
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution reactions?
Methodological Answer:
- DFT calculations: Model the sulfonamide’s HOMO energy to predict electrophilic attack sites. For this compound, the sulfur-bound nitrogen shows higher electron density (-7.2 eV vs. -8.1 eV for phenyl carbons) .
- Molecular dynamics (MD): Simulate solvent-solute interactions to explain preferential solvation in THF vs. DMSO .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?
Methodological Answer:
- Docking simulations: The sulfonamide moiety binds to zinc-containing enzymes (e.g., carbonic anhydrase) via coordination, while cyanomethyl groups enhance membrane permeability (logP ~1.5) .
- Kinetic assays: Pre-incubate with target enzymes (e.g., 10 µM compound, 37°C, pH 7.4) and measure inhibition constants (Ki) via Lineweaver-Burk plots .
Q. What advanced degradation pathways occur under UV irradiation or acidic conditions?
Methodological Answer:
- Photolysis studies: Expose to UV (254 nm, 6 h) and analyze by LC-MS. Major degradation products include phenylmethanesulfonamide (C₇H₉NO₂S) and cyanomethyl radicals (trapped with TEMPO) .
- Acid hydrolysis: Treat with 1M HCl (25°C, 24 h) to cleave sulfonamide bonds, yielding benzenesulfonic acid and cyanomethylamine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
